4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine
Overview
Description
4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives, which include this compound, have shown promising anticancer activity . They have been found to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazole derivatives have been reported to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .
Result of Action
Certain 1,2,4-triazole derivatives have shown promising cytotoxic activity against human cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the efficacy of pharmaceutical compounds .
Biological Activity
The compound 4-(4-cyclopentyl-4H-1,2,4-triazol-3-yl)piperidine is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C₁₃H₂₂N₄
- Molecular Weight : 234.34 g/mol
- CAS Number : 1511394-11-8
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The triazole ring structure is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its binding affinity to target proteins.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
Bacterial Strain | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Streptococcus pneumoniae | 0.5 |
Enterococcus faecalis | 1.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the growth of cancer cell lines, such as MCF-7 and MDA-MB-231, with IC₅₀ values ranging from 0.87 to 12.91 μM . Notably, it exhibited a better growth inhibition profile compared to standard chemotherapeutics like 5-Fluorouracil.
Cell Line | IC₅₀ (μM) |
---|---|
MCF-7 | 0.87 |
MDA-MB-231 | 1.75 |
5-Fluorouracil (control) | 17.02 |
Mechanism of Anticancer Action
The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase in treated cells. The compound was found to significantly increase caspase-9 levels, a key enzyme in the apoptotic pathway .
Case Studies
A notable case study involved the evaluation of a related triazole compound in a preclinical model of breast cancer. The study highlighted the compound's ability to reduce tumor volume significantly when administered at doses of 10 mg/kg . Histopathological analysis revealed reduced proliferation markers and increased apoptotic cells in treated tumors.
Safety and Toxicity
Toxicological assessments indicated that the compound did not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for its potential development as a therapeutic agent.
Properties
IUPAC Name |
4-(4-cyclopentyl-1,2,4-triazol-3-yl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-4-11(3-1)16-9-14-15-12(16)10-5-7-13-8-6-10/h9-11,13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBTWBGKLTXTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=NN=C2C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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